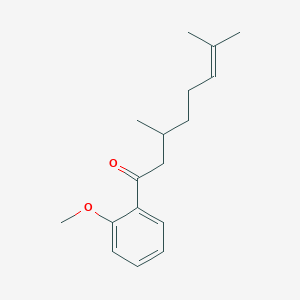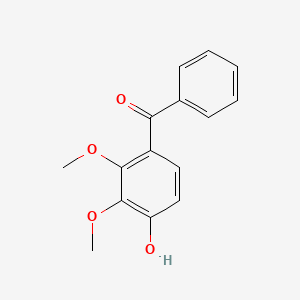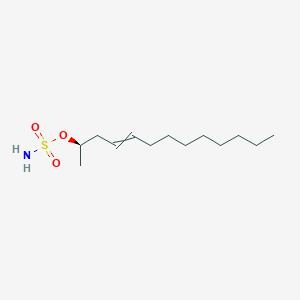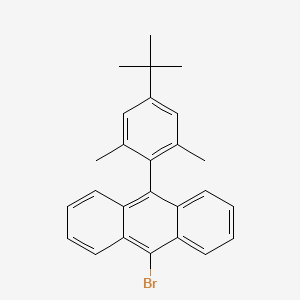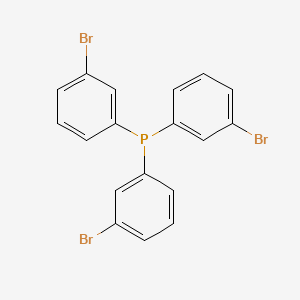
Tris(3-bromophenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-bromophenyl)phosphine is an organophosphorus compound with the molecular formula C18H12Br3P. It is characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-bromophenyl)phosphine can be synthesized through the reaction of phosphorus trichloride with 3-bromophenylmagnesium bromide (a Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_6\text{H}_4\text{BrMgBr} \rightarrow \text{P(C}_6\text{H}_4\text{Br})_3 + 3 \text{MgClBr} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphine product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent control of reaction parameters are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tris(3-bromophenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as alkoxides or amines are used for substitution reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Products depend on the nucleophile used, resulting in various substituted phosphines.
Scientific Research Applications
Tris(3-bromophenyl)phosphine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in the synthesis of novel catalysts.
Biology: It is explored for its potential in biological assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tris(3-bromophenyl)phosphine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphorus atom in the compound donates electron density to the metal center, stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
- Tris(3-fluorophenyl)phosphine
- Tris(3-chlorophenyl)phosphine
- Tris(3-methylphenyl)phosphine
Comparison: Tris(3-bromophenyl)phosphine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. Compared to its fluorine and chlorine analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile ligand in various catalytic applications. The methyl analog, on the other hand, offers different steric hindrance and electronic effects, leading to variations in reactivity and selectivity in chemical reactions .
Properties
CAS No. |
464928-06-1 |
|---|---|
Molecular Formula |
C18H12Br3P |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
tris(3-bromophenyl)phosphane |
InChI |
InChI=1S/C18H12Br3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H |
InChI Key |
VRKKRDCYNAXZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)P(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
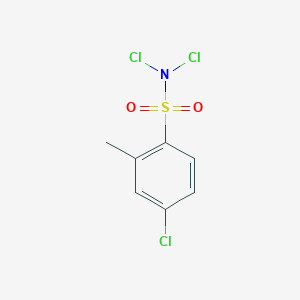

![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
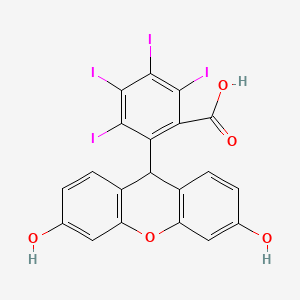
![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)


